2-[4-(2-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-[4-(2-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and pyrrolidine rings
Mechanism of Action
Target of Action
The primary target of 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays an important role in learning and memory . The compound has been shown to exhibit potent inhibitory activity against AChE, with an IC50 of 0.90 μM . It has also been found to have poor inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine, with an IC50 of 7.53 μM . This indicates that the compound is a selective AChE inhibitor .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway by inhibiting the activity of AChE . This leads to an increase in the level of ACh, which enhances cognition functions . The compound’s selective inhibition of AChE over BuChE suggests that it may have a more targeted effect on this pathway .
Result of Action
The inhibition of AChE by the compound leads to an increase in the level of ACh, which can enhance cognition functions . This makes the compound a potential therapeutic agent for the treatment of AD, a neurodegenerative disease characterized by progressive cognitive decline and memory impairment .
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been synthesized and evaluated as potential acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease .
Molecular Mechanism
Similar compounds have shown inhibitory activity against acetylcholinesterase, indicating that they could potentially interact with this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic conditions.
Substitution with Piperazine: The pyrimidine core is then reacted with 1-(2-phenylethyl)piperazine. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the piperazine, facilitating nucleophilic substitution.
Introduction of Pyrrolidine: Finally, the compound is treated with pyrrolidine under reflux conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) to complete the substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at
Properties
IUPAC Name |
2-[4-(2-phenylethyl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5/c1-2-6-18(7-3-1)9-13-23-14-16-25(17-15-23)20-21-10-8-19(22-20)24-11-4-5-12-24/h1-3,6-8,10H,4-5,9,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKDJZFYKCBZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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